Cas no 2094960-15-1 (4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid)
![4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2094960-15-1x500.png)
4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Z2755772030
- 4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid
- 2094960-15-1
- EN300-26601064
- 4-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid
-
- インチ: 1S/C17H16N4O3/c18-9-11(16(22)19-12-5-1-2-6-12)8-10-4-3-7-13-14(10)15(17(23)24)21-20-13/h3-4,7-8,12H,1-2,5-6H2,(H,19,22)(H,20,21)(H,23,24)/b11-8-
- InChIKey: MVSNKWHWCQIVDQ-FLIBITNWSA-N
- SMILES: O=C(/C(/C#N)=C\C1=CC=CC2=C1C(C(=O)O)=NN2)NC1CCCC1
計算された属性
- 精确分子量: 324.12224039g/mol
- 同位素质量: 324.12224039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 588
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 119Ų
4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26601064-0.05g |
4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid |
2094960-15-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acidに関する追加情報
4-[2-Cyano-2-(Cyclopentylcarbamoyl)Eth-1-en-1-yl]-1H-lndazole-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 2094960-15-1, known as 4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a cyano group, a cyclopentylcarbamoyl moiety, and an indazole ring system. The indazole moiety, a bicyclic structure consisting of a benzene ring fused to an imidazole ring, is known for its versatile reactivity and potential applications in drug design.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. The presence of the cyano group and the cyclopentylcarbamoyl substituent introduces significant steric and electronic effects, which can be exploited to modulate the compound's pharmacokinetic properties. For instance, researchers have demonstrated that these substituents can enhance the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.
One of the most intriguing aspects of this compound is its ability to participate in various types of non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the compound's stability and reactivity under different conditions. Recent computational studies have revealed that the cyclopentylcarbamoyl group plays a pivotal role in stabilizing the molecule through intramolecular hydrogen bonding, thereby enhancing its thermal stability.
In terms of synthetic routes, this compound can be synthesized via a multi-step process involving nucleophilic substitution, condensation reactions, and cyclization. The synthesis typically begins with the preparation of the indazole ring system, followed by the introduction of the cyano and cyclopentylcarbamoyl groups at specific positions. The optimization of reaction conditions has been a focal point for researchers aiming to improve yield and purity.
From an applications perspective, this compound has shown potential in several areas. In drug discovery, it has been evaluated as a potential inhibitor of certain enzymes associated with neurodegenerative diseases. Preclinical studies suggest that it exhibits moderate inhibitory activity against these enzymes, making it a valuable lead compound for further optimization.
Additionally, this compound has been explored for its role in materials science, particularly in the development of advanced polymers and coatings. Its ability to form stable networks through hydrogen bonding makes it an attractive candidate for applications requiring high thermal stability and mechanical strength.
Looking ahead, ongoing research is focused on understanding the stereochemical properties of this compound and how they influence its biological activity. Advances in chiral synthesis techniques are expected to pave the way for enantioselective synthesis of this molecule, which could open new avenues for asymmetric catalysis.
In conclusion, 4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid (CAS No 2094960-15-1) represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional properties. Its unique combination of structural features positions it as a valuable tool in both academic research and industrial applications.
2094960-15-1 (4-[2-cyano-2-(cyclopentylcarbamoyl)eth-1-en-1-yl]-1H-indazole-3-carboxylic acid) Related Products
- 13073-26-2(2-Iodo-6-nitrophenol)
- 1365936-46-4((3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride)
- 2227777-42-4(4-bromo-3-(3R)-3-hydroxybutylbenzonitrile)
- 2034384-19-3(tert-butyl N-{2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}carbamate)
- 2229012-51-3(5-(2-amino-3,3,3-trifluoropropyl)-2-fluorobenzonitrile)
- 2138521-28-3(2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one)
- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)
- 2228257-00-7(4-(1,1-difluoro-3-hydroxypropyl)-N,N-dimethylbenzamide)
- 1082242-08-7(4-amino-1-(4-fluorophenyl)butan-1-ol)
- 1361715-93-6(2'-Bromomethyl-4'-chloro-2,6-dichloro-biphenyl)




